molecular formula C6H7O6- B8700270 Ascorbate CAS No. 299-36-5

Ascorbate

Cat. No.: B8700270
CAS No.: 299-36-5
M. Wt: 175.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ascorbate, the ionized form of ascorbic acid (C₆H₈O₆), is a water-soluble ketolactone with two ionizable hydroxyl groups. At physiological pH, it predominantly exists as the AscH⁻ anion . This compound serves dual roles: (1) as a potent antioxidant capable of neutralizing reactive oxygen species (ROS) like hydroxyl radicals (HO•) and peroxyl radicals (LOO•), and (2) as an essential cofactor for enzymes involved in collagen hydroxylation, epigenetic regulation, and hypoxia-inducible factor (HIF) pathway modulation . Plasma concentrations in healthy individuals range between 40–80 µM, sufficient to maintain redox homeostasis .

Scientific Research Applications

Food Industry Applications

Food Additive and Preservative
Ascorbic acid (E 300), sodium ascorbate (E 301), and calcium this compound (E 302) are extensively used as food additives. They serve as antioxidants that prevent oxidation in food products, thereby prolonging shelf life and maintaining nutritional quality. The European Food Safety Authority has evaluated these compounds, concluding that they pose no safety concerns when used at recommended levels .

Nutritional Enhancement
this compound is added to various foods to enhance their nutritional profile. It plays a crucial role in collagen synthesis, which is essential for the structural integrity of connective tissues. This application is particularly significant in products aimed at improving skin health and overall wellness .

Medical Applications

Antioxidant Therapy
this compound is recognized for its potent antioxidant properties, which help mitigate oxidative stress in the body. This property is particularly useful in treating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders . High-dose intravenous this compound has been studied for its potential to induce cytotoxicity in cancer cells, providing a complementary approach to conventional cancer therapies .

Neurological Benefits
Research indicates that this compound may function as a neuromodulator in the brain, influencing neurotransmitter systems and potentially offering protective effects against neurodegenerative diseases like Alzheimer's . Case studies have shown that this compound supplementation can ameliorate behavioral deficits and neuropathological alterations in animal models of Alzheimer's disease .

Pharmacological Applications

Drug Delivery Systems
Recent advancements have utilized this compound in novel drug delivery systems. For instance, palmitoyl this compound micelles have been developed to enhance drug solubility and targeting to tumor sites through the enhanced permeability and retention effect . Additionally, ascorbic acid derivatives are being explored for targeted delivery to the central nervous system, improving drug absorption and efficacy .

Therapeutic Potential in Depression
Emerging evidence suggests that higher serum levels of this compound are associated with a lower prevalence of depression. A recent study indicated that individuals with higher ascorbic acid levels had significantly reduced odds of depression compared to those with lower levels . This finding underscores the potential role of this compound in mental health interventions.

Comparative Data Table

Application AreaSpecific UseFindings/Case Studies
Food IndustryAntioxidant and preservativeNo safety concerns at recommended levels
MedicalAntioxidant therapyReduces oxidative stress; potential cancer therapy
NeurologicalNeuroprotectionAmeliorates deficits in Alzheimer's models
PharmacologicalDrug delivery systemsEnhances solubility and targeting for cancer treatments
Mental HealthDepression preventionHigher levels linked to lower prevalence of depression

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying ascorbate in biological samples, and what factors influence accuracy?

this compound quantification typically employs high-performance liquid chromatography (HPLC) with electrochemical detection. Key parameters include:

  • Mobile phase : 30% methanol, 0.05 M sodium phosphate monobasic, and ion-pairing agents (e.g., dodecyltrimethyl-ammonium chloride) to enhance separation .
  • Sample preparation : Plasma dilution in 90% methanol with EDTA to stabilize this compound, followed by centrifugation at 20,000 × g to remove proteins .
  • Validation : Correlation with fingerstick glucose readings (for rapid estimation) or use of the Ferric Reducing this compound (FRASC) assay for colorimetric detection in serum .
    Critical considerations : Avoid prolonged exposure to light or oxygen, and validate with spiked recovery experiments to account for matrix effects .

Q. How is this compound peroxidase (APX) activity measured in plant stress studies, and what statistical methods are used?

APX activity is assayed via the Nakano and Asada (1981) protocol :

  • Principle : Monitor this compound oxidation at 290 nm (extinction coefficient: 2.8 mM⁻¹cm⁻¹) for 3 minutes .
  • Reaction mix : Includes this compound, H₂O₂, and EDTA in phosphate buffer.
  • Controls : Include blanks without H₂O₂ to correct for non-enzymatic oxidation .
    Statistical analysis : Use three-way ANOVA to assess interactions between stressors (e.g., salinity), treatments (e.g., priming), and plant lines. Post-hoc tests like Duncan’s Multiple Range Test (p ≤ 0.05) differentiate group means .

Q. How do researchers design experiments to evaluate this compound’s antioxidant role in plant abiotic stress models?

  • Experimental setup : Apply stressors (e.g., 80 mM NaCl) in a factorial design with randomized replications (≥5 plants per group) .
  • Biochemical assays : Pair APX activity with measurements of glutathione, H₂O₂, and lipid peroxidation to assess oxidative balance .
  • Data normalization : Express enzyme activity per mg protein or fresh weight to account for tissue variability .

Advanced Research Questions

Q. What experimental strategies differentiate this compound’s pro-oxidant vs. antioxidant effects in cancer therapeutics?

  • Pro-oxidant detection : Use electron paramagnetic resonance (EPR) to measure extracellular this compound radicals (Asc•⁻) and H₂O₂ probes (e.g., peroxyxanthone) in vivo .
  • Dosing protocols : Intravenous administration (4 g/kg in mice) achieves pharmacologic concentrations (>8 mM), unlike oral dosing (<150 μM) .
  • Mechanistic validation : Combine clonogenic survival assays with H₂O₂ scavengers (e.g., catalase) to confirm cytotoxicity dependence on oxidative stress .

Q. How can epigenetic changes induced by this compound (e.g., DNA methylation) be systematically analyzed?

  • Methylation profiling : Use bisulfite sequencing to assess CpG islands in target promoters (e.g., CD30 in stem cells). This compound-induced hypomethylation correlates with gene activation .
  • Transcriptome analysis : RNA-seq or microarrays identify downstream pathways (e.g., apoptosis inhibition, lipid metabolism) linked to epigenetic shifts .
  • Culture controls : Compare serum-free vs. serum-containing media to isolate this compound-specific effects .

Q. How should researchers address contradictory data in this compound studies, such as variable APX activity under stress?

  • Factorial ANOVA : Test interactions between variables (e.g., salinity × priming × genotype) to identify confounding factors .
  • Dose-response curves : this compound’s dual role (antioxidant/pro-oxidant) depends on concentration; include gradients (0–10 mM) to capture thresholds .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to resolve discrepancies (e.g., APX activity vs. tissue type) .

Q. What advanced techniques are used to study this compound’s pharmacokinetics and tumor suppression in vivo?

  • Pharmacokinetic modeling : Measure plasma this compound half-life using serial HPLC post-IV infusion (e.g., 0.25–0.5 mg/g body weight in rats) .
  • Tumor xenografts : Subcutaneous implantation of pancreatic cancer cells in nude mice, with this compound efficacy evaluated via tumor volume and survival curves .
  • Biomarker integration : Correlate this compound levels with serum apoB or Lp(a) in transgenic models to assess metabolic impacts .

Q. How do environmental toxins influence this compound metabolism, and what assays detect these interactions?

  • Enzyme activity profiling : Measure this compound oxidase in aquatic plants (e.g., Ceratophyllum demersum) exposed to lead/surfactants using spectrophotometry .
  • Oxidative stress panels : Combine APX, catalase, and lipid peroxidation assays with ICP-MS for heavy metal quantification .
  • Time-course experiments : Track enzyme kinetics over 72 hours to distinguish adaptive vs. acute responses .

Methodological Resources

  • HPLC parameters :
  • APX assays :
  • Pro-oxidant mechanisms :
  • Epigenetics :
  • Statistical frameworks :

Comparison with Similar Compounds

Ascorbic Acid vs. Sodium Ascorbate

  • Ascorbic Acid (C₆H₈O₆) : The protonated form of this compound, with a molecular weight of 176.124 g/mol. It has a pH of ~3 and is prone to oxidation, forming dehydroascorbic acid (DHA) . Its acidic nature can cause gastrointestinal irritation in high doses .
  • Sodium this compound (C₆H₇O₆Na) : A sodium salt of ascorbic acid (molecular weight: 198.106 g/mol). It is less acidic (pH-neutral) and preferred for supplementation to avoid gastric distress . Both forms are bioequivalent in vitamin C activity but differ in solubility and stability under varying pH conditions .

Dehydroascorbic Acid (DHA)

DHA (C₆H₆O₆), the oxidized form of this compound, is generated via a two-step redox process: this compound → ascorbyl radical (Asc⁻) → DHA . Unlike this compound, DHA is transported into cells via glucose transporters (GLUTs) and is rapidly reduced back to this compound intracellularly .

Isomers and Derivatives

  • D-Ascorbate and D-Isothis compound : Stereoisomers of L-ascorbate with only 5% antiscorbutic (antiscorbutic) activity. Both isomers show similar cytotoxic effects on cancer cells, independent of vitamin C activity, suggesting their toxicity arises from chemical properties rather than metabolic function .
  • Threonate: A degradation product of this compound, formed via enzymatic or non-enzymatic pathways. Threonate accumulation in Arabidopsis thaliana mutants correlates with enhanced seed longevity and germination capacity, implicating redox regulation in plant development .

This compound in the this compound-Glutathione Cycle

This compound partners with glutathione (GSH) to mitigate oxidative stress. In this cycle, this compound reduces hydrogen peroxide (H₂O₂) to water, forming DHA, which is regenerated by GSH. This cycle is critical in maintaining cellular redox balance and has expanded roles in signaling and stress responses .

Comparative Data Table

Compound Chemical Formula Molecular Weight (g/mol) Key Properties Biological Role
This compound C₆H₇O₆⁻ 176.12 Water-soluble, pH-dependent ionization (AscH⁻ at physiological pH) . Antioxidant, enzyme cofactor, HIF pathway modulation .
Ascorbic Acid C₆H₈O₆ 176.12 Acidic (pH ~3), oxidizes to DHA . Dietary vitamin C, prone to gastric irritation in high doses .
Sodium this compound C₆H₇O₆Na 198.11 pH-neutral, high solubility . Non-irritating vitamin C supplement .
Dehydroascorbic Acid (DHA) C₆H₆O₆ 174.11 Oxidized form, transported via GLUTs . Cytotoxic to cancer cells, regenerated to this compound intracellularly .
D-Ascorbate C₆H₇O₆⁻ 176.12 Stereoisomer with 5% antiscorbutic activity . Induces ROS-mediated cytotoxicity in malignant cells .
Threonate C₄H₇O₅⁻ 135.10 Degradation product of this compound . Linked to seed longevity and redox regulation in plants .

Key Research Findings

Cancer Therapy : High-dose this compound (≥500 µM) selectively kills malignant cells via ROS generation and HIF-1α inhibition, while sodium this compound offers a safer pharmacokinetic profile .

Epigenetic Regulation : this compound enhances the activity of ten-eleven translocation (TET) enzymes, promoting DNA demethylation—a mechanism absent in DHA and isomer derivatives .

Degradation Pathways : Threonate accumulation in Arabidopsis mutants lacking fumarylacetoacetate hydrolase (FAH) suggests a redox-regulating role in seed development .

Preparation Methods

Chemical Synthesis: The Reichstein Process

The Reichstein process , first developed in 1933, remains a cornerstone of industrial ascorbic acid production . This five-step method converts D-glucose to ascorbic acid through a combination of chemical and microbial steps:

Reaction Pathway and Conditions

  • Hydrogenation : D-glucose is hydrogenated to D-sorbitol using nickel catalysts under high pressure (150–200 atm) and temperature (120–150°C) .

  • Microbial Oxidation : Acetobacter suboxydans selectively oxidizes D-sorbitol to L-sorbose at 30°C and pH 4–6 .

  • Acetal Protection : L-sorbose reacts with acetone and sulfuric acid to form diacetone-L-sorbose, protecting hydroxyl groups during subsequent oxidation .

  • Oxidation and Hydrolysis : Diacetone-L-sorbose is oxidized with potassium permanganate to yield 2-keto-L-gulonic acid, which undergoes hydrolysis and lactonization to form ascorbic acid .

Table 1: Key Parameters in the Reichstein Process

StepReagents/CatalystsConditionsYield (%)
HydrogenationNi catalyst150°C, 200 atm90–95
Microbial oxidationAcetobacter30°C, pH 4–680–85
Acetal formationAcetone, H₂SO₄40°C, 4 hours75–80
OxidationKMnO₄0°C, acidic medium60–70
LactonizationH₂O, HCl80°C, 2 hours85–90

Modern adaptations replace permanganate oxidation with platinum-catalyzed oxidation, improving safety and reducing waste .

Biosynthesis in Plants: The d-Man/l-Gal Pathway

Plants synthesize ascorbate primarily via the d-mannose/l-galactose (d-Man/l-Gal) pathway , which converts GDP-D-mannose to L-ascorbate through 10 enzymatic steps . Key reactions include:

  • GDP-mannose-3,5-epimerase : Converts GDP-D-mannose to GDP-L-galactose.

  • L-galactose-1-phosphate phosphatase : Generates L-galactose, which is oxidized to L-galactono-1,4-lactone .

  • L-galactono-1,4-lactone dehydrogenase (GALDH) : Final oxidation to this compound, linked to mitochondrial electron transport via cytochrome c .

Genetic Engineering Advances

Overexpression of myo-inositol oxygenase (MIOX) and D-galacturonate reductase in transgenic plants increases this compound levels by 2–3 fold, demonstrating the potential of pathway engineering .

Microbial Fermentation: Biotechnology-Driven Production

Microbial platforms offer sustainable this compound production. The Genencor-Eastman process (1988) bypasses chemical steps by using engineered Erwinia herbicola and Corynebacterium strains to convert glucose to 2-keto-L-gulonic acid directly .

Table 2: Microbial Fermentation Parameters

MicroorganismSubstrateProductYield (g/L)
Acetobacter spp.D-sorbitolL-sorbose120–150
Erwinia herbicolaD-glucose2,5-diketo-D-gluconate60–80
Corynebacterium spp.2,5-diketo-D-gluconate2-keto-L-gulonic acid50–70

Extraction from Natural Sources

This compound is extracted from fruits and vegetables using stabilizing agents to prevent degradation:

  • Metaphosphoric acid (MPA) : Extracts this compound from citrus fruits with >90% efficiency by inhibiting this compound oxidase .

  • Acetic acid : Less effective than MPA but widely used for cost-effectiveness (70–80% recovery) .

Table 3: Extraction Efficiency Comparison

SourceSolventTemperature (°C)This compound Recovery (%)
Orange juice5% MPA492.5 ± 1.2
Spinach5% acetic acid2578.3 ± 2.1
Bell pepper3% oxalic acid485.6 ± 1.8

Enzymatic Synthesis

Enzymatic methods leverage this compound peroxidase and oxidase for specific transformations:

  • This compound oxidase : Catalyzes oxidation to dehydrothis compound, which is stabilized with o-phenylenediamine for spectrophotometric detection .

  • L-gulonolactone oxidase : Recombinant forms enable in vitro this compound synthesis from L-gulono-1,4-lactone .

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/p-1/t2-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O6-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318636
Record name Ascorbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-36-5
Record name Ascorbate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ascorbic acid, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascorbate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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